molecular formula C21H26N4O4 B2530661 2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2176201-97-9

2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No.: B2530661
CAS No.: 2176201-97-9
M. Wt: 398.463
InChI Key: GDVGDGOVGCFWRH-UHFFFAOYSA-N
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Description

This compound belongs to a class of morpholino-substituted dihydropyridopyrimidinyl derivatives, characterized by a fused pyrido[2,3-d]pyrimidine core linked to a morpholine ring and a substituted ethanone moiety. The 3,4-dimethoxyphenyl group at the ethanone position distinguishes it from structurally analogous molecules. Such derivatives are frequently explored for kinase inhibition due to the pyridopyrimidine scaffold’s affinity for ATP-binding pockets in kinases .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-27-17-6-5-15(12-18(17)28-2)13-19(26)25-7-3-4-16-14-22-21(23-20(16)25)24-8-10-29-11-9-24/h5-6,12,14H,3-4,7-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGDGOVGCFWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound consists of a 3,4-dimethoxyphenyl moiety linked to a morpholino and a dihydropyrido-pyrimidine structure. This unique combination may contribute to its biological activities.

Structural Formula

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3

Key Functional Groups

  • Dimethoxyphenyl : Often associated with antioxidant properties.
  • Morpholino : Known for enhancing solubility and bioavailability.
  • Dihydropyrido-pyrimidine : Potentially involved in various biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated the efficacy of related pyrimidine derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT116 (colon carcinoma)6.2
Compound BT47D (breast cancer)27.3

These findings suggest that the target compound may possess similar anticancer activity due to structural similarities with effective analogs .

Antimicrobial Properties

Research has shown that compounds containing morpholino groups often exhibit antimicrobial activity. A related study tested several morpholino derivatives against common pathogens:

CompoundMicrobial StrainMIC (µg/mL)
Compound CE. coli15.62
Compound DS. aureus15.62

The results indicated that the target compound could potentially be effective against bacterial infections .

Neuroprotective Effects

Given the presence of the morpholino group, which is often linked to neuroprotective effects, the compound may also influence neurological pathways. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases:

CompoundAChE Inhibition (%)
Compound E70%
Compound F80%

This suggests a potential application in treating conditions like Alzheimer's disease .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes may underlie its biological activities:

  • AChE Inhibition : Reducing acetylcholine breakdown could enhance cholinergic signaling.
  • Antioxidant Activity : The dimethoxy group may scavenge free radicals, reducing oxidative stress.

Interaction with Biological Targets

Research indicates that similar compounds can interact with various receptors and enzymes, leading to diverse pharmacological effects. The structural components of the target compound may allow it to bind effectively to these targets.

Case Studies

  • Anticancer Study : A recent investigation into pyrimidine derivatives found that modifications at the phenyl position significantly enhanced anticancer activity in vitro against several cancer cell lines, suggesting a promising avenue for further exploration of the target compound's efficacy .
  • Neuroprotective Study : Another study demonstrated that morpholino-containing compounds showed significant improvement in cognitive function in animal models of Alzheimer's disease, indicating potential therapeutic benefits for neurodegenerative conditions .

Comparison with Similar Compounds

Solubility and Lipophilicity

  • 3,4-Dimethoxyphenyl derivative : The polar methoxy groups improve aqueous solubility compared to the cyclopentylthio analogue. However, the aromatic ring may reduce membrane permeability relative to the smaller methoxy substituent .
  • Cyclopentylthio derivative : The hydrophobic cyclopentyl group enhances lipophilicity (predicted logP ~3.5), favoring blood-brain barrier penetration but risking off-target interactions .

Binding Affinity and Selectivity

  • 3,4-Dimethoxyphenyl : The planar aromatic system may engage in π-π stacking with tyrosine kinases (e.g., EGFR or VEGFR), while methoxy groups could form hydrogen bonds with catalytic lysine residues.
  • Methoxy analogue: Limited steric bulk may allow broader kinase inhibition but lower specificity .

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